molecular formula C9H9BrN2 B1279461 5-Bromo-2,3-dimethyl-2H-indazole CAS No. 878064-16-5

5-Bromo-2,3-dimethyl-2H-indazole

Cat. No.: B1279461
CAS No.: 878064-16-5
M. Wt: 225.08 g/mol
InChI Key: USVKOVKNBREERF-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethyl-2H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 5-position and methyl groups at the 2 and 3 positions makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dimethyl-2H-indazole can be achieved through several methods:

    Cyclization of Hydrazones: One common method involves the cyclization of hydrazones derived from 2-bromoacetophenone and methylhydrazine. The reaction typically occurs under acidic conditions, leading to the formation of the indazole ring.

    Transition Metal-Catalyzed Reactions: Transition metal catalysts, such as copper or palladium, can facilitate the cyclization of appropriate precursors to form the indazole ring. These reactions often proceed under mild conditions and provide good yields.

    Reductive Cyclization: Another approach involves the reductive cyclization of 2-bromo-3-methylbenzaldehyde with hydrazine hydrate. This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The indazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides, facilitated by transition metal catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the indazole ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted indazoles, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms in the ring.

Scientific Research Applications

5-Bromo-2,3-dimethyl-2H-indazole has several scientific research applications:

    Medicinal Chemistry: Indazole derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The unique substitution pattern of this compound makes it a valuable scaffold for drug development.

    Materials Science: The compound can be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Studies: Researchers use this compound to study the biological activity of indazole derivatives and their interactions with various biological targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dimethyl-2H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methyl-2H-indazole: Similar structure but lacks the additional methyl group at the 3-position.

    2,3-Dimethyl-2H-indazole: Similar structure but lacks the bromine atom at the 5-position.

    5-Chloro-2,3-dimethyl-2H-indazole: Similar structure but has a chlorine atom instead of a bromine atom at the 5-position.

Uniqueness

5-Bromo-2,3-dimethyl-2H-indazole is unique due to the presence of both the bromine atom and the two methyl groups. This specific substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other indazole derivatives.

Properties

IUPAC Name

5-bromo-2,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVKOVKNBREERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467624
Record name 5-Bromo-2,3-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878064-16-5
Record name 5-Bromo-2,3-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dimethyl-2H-indazole
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Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-methyl-1H-indazole (4.25 g) in ethyl acetate (100 ml) was added trimethyloxonium tetrafluoroborate (4.47 g) at room temperature, and the mixture was stirred at the same temperature for 5 hr. To the obtained reaction mixture was added 1 M aqueous sodium hydroxide solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound (3.65 g).
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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